molecular formula C17H12ClNO2 B11836822 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione CAS No. 64530-59-2

2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione

Cat. No.: B11836822
CAS No.: 64530-59-2
M. Wt: 297.7 g/mol
InChI Key: YAYFVDVCXXGDPM-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its naphthalene core, substituted with a chloro group and a 2-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2-methylaniline. The reaction is carried out in an anhydrous environment, often using an organic solvent such as methanol. The mixture is stirred at low temperatures (around 0°C) to ensure the reaction proceeds efficiently. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The biological activity of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the disruption of cellular components, including DNA, proteins, and lipids. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: While these compounds share a similar naphthoquinone core, the nature of the substituents significantly influences their chemical and biological properties. For instance, the presence of different anilino or alkylamino groups can alter the compound’s solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-chloro-3-(2-methylanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-6-2-5-9-13(10)19-15-14(18)16(20)11-7-3-4-8-12(11)17(15)21/h2-9,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYFVDVCXXGDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301354
Record name 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64530-59-2
Record name NSC142581
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(2-METHYLANILINO)-1,4-NAPHTHOQUINONE
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